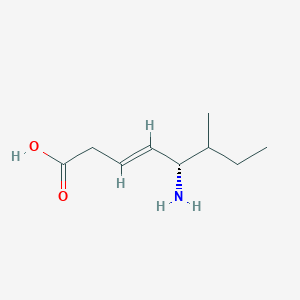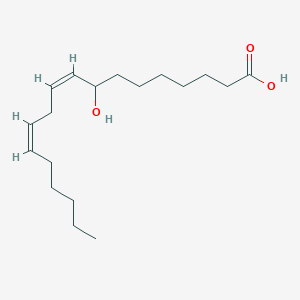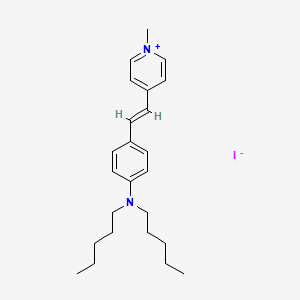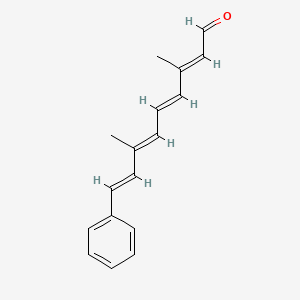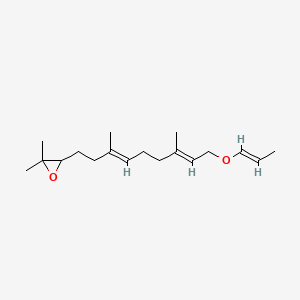
Methyl Ionone Gamma
Overview
Description
Methyl Ionone Gamma is an organic compound with the molecular formula C13H20O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinctive aroma.
Mechanism of Action
Target of Action:
Ionones are aroma compounds found in essential oils, including rose oil. Methyl ionone, in particular, contributes significantly to the fragrance of roses. Despite its relatively low concentration, it plays an essential role in perfumery . .
Mode of Action:
The exact mode of action for methyl ionone remains a subject of ongoing research Activation of this receptor likely contributes to its fragrance perception. Additionally, methyl ionone may regulate cell cycle proteins, pro-apoptotic and anti-apoptotic factors, HMG-CoA reductase, and pro-inflammatory mediators .
Biochemical Pathways:
Methyl ionone is derived from carotenoids, which are precursors for important fragrance compounds in various flowers. The asymmetric cleavage of β-carotene by β-carotene oxygenase 2 (BCO2) leads to the formation of ionones. Interestingly, BCO2 appears to have unique physiological roles compared to BCO1, suggesting that β-ionone (one of BCO2’s products) may serve specific biological functions .
Result of Action:
Methyl ionone’s effects include:
Action Environment:
Environmental factors, such as temperature, humidity, and pH, can impact methyl ionone’s stability and efficacy. For instance, exposure to sunlight may alter its fragrance profile. Additionally, interactions with other compounds in the environment can affect its overall behavior.
Biochemical Analysis
Biochemical Properties
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydroxyl radicals, leading to its rapid degradation in the atmosphere . The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent breakdown into smaller molecules . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to its metabolism and breakdown . This interaction can result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade rapidly in the presence of hydroxyl radicals, with a half-life of approximately 0.9 hours . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its metabolism and breakdown into smaller molecules . These metabolic pathways are essential for understanding the compound’s behavior in biological systems and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is crucial for determining the compound’s distribution and potential effects on cellular function .
Subcellular Localization
The subcellular localization of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential effects on cellular function .
Preparation Methods
The synthesis of Methyl Ionone Gamma typically involves the following steps:
Starting Material: The synthesis begins with α-ionone, a compound derived from the degradation of carotenoids.
Condensation Reaction: α-Ionone undergoes a condensation reaction with an appropriate aldehyde or ketone in the presence of a base, such as sodium hydroxide, to form the desired enone.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound
Chemical Reactions Analysis
Methyl Ionone Gamma undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the enone can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated ketones.
Scientific Research Applications
Methyl Ionone Gamma has several scientific research applications:
Fragrance Industry: Due to its pleasant aroma, it is widely used in the formulation of perfumes and other fragrance products.
Flavor Industry: The compound is also used as a flavoring agent in food products to impart a fruity and floral note.
Biological Studies: It is used in studies related to insect behavior and pheromone research, as it can mimic natural pheromones.
Comparison with Similar Compounds
Methyl Ionone Gamma can be compared with similar compounds such as:
β-Damascone: Similar in structure, β-Damascone also possesses a cyclohexenyl ring and is used in the fragrance industry.
α-Ionone: The precursor to this compound, α-Ionone is another important fragrance compound.
Dorinone: Another enone with similar applications in the fragrance and flavor industries.
These compounds share structural similarities but differ in their specific applications and olfactory properties, making each unique in its own right.
Properties
IUPAC Name |
1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKMGDRERYMTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1C(=CCCC1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026240 | |
| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish, oily liquid | |
| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.930 | |
| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-30-8, 127-42-4 | |
| Record name | 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl ionone?
A1: Methyl ionone has the molecular formula C14H22O and a molecular weight of 206.32 g/mol.
Q2: Can you describe a common method for synthesizing methyl ionone?
A2: Methyl ionone is often synthesized through the cyclization reaction of pseudo-isomethyl-ionone. This reaction can be catalyzed by supported strong acids like TiO2/SO42-. []
Q3: Are there alternative starting materials for synthesizing methyl ionone and its precursors?
A3: Yes, geranyl derivatives can be utilized to access pseudo-ionones and pseudo-iso-methyl ionones, which are precursors to methyl ionone. [, ]
Q4: What is the characteristic aroma of methyl ionone?
A4: Methyl ionone is known for its violet-like aroma. It is frequently used in perfumes, cosmetics, and flavorings to impart this floral scent. [, , ]
Q5: How does the aroma profile of methyl ionone compare to other ionone isomers?
A5: While methyl ionone possesses a distinct violet aroma, other ionone isomers, such as α-ionone and β-ionone, exhibit different olfactory characteristics. These variations in aroma arise from the structural differences between the isomers. [, ]
Q6: Are there any applications of methyl ionone beyond perfumery and flavorings?
A6: Research indicates that methyl ionone can be incorporated into fragrance compositions designed to mask or reduce the lingering odor of tobacco. [, ]
Q7: Has methyl ionone demonstrated any significant antimicrobial activity?
A7: Studies have shown that methyl ionone, along with other compounds found in the extracellular products of certain cyanobacteria, exhibits fungicidal activity against Alternaria porri, the causative agent of onion purple blotch disease. []
Q8: What are the potential phototoxic effects of methyl ionone?
A8: Research suggests that methyl ionone, specifically the isomer α-isomethyl-ionone (methyl ionone gamma), exhibits phototoxic potential. This phototoxicity was observed in a photohemolysis test, indicating it can cause oxygen-dependent membrane damage upon exposure to light. []
Q9: What analytical techniques are commonly employed to characterize and quantify methyl ionone?
A9: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl ionone in various matrices, including essential oils, perfumes, and plant extracts. [, , , ]
Q10: Are there any specific considerations for the analytical method validation of methyl ionone?
A10: Given the potential for methyl ionone to be present as a mixture of isomers, analytical method validation should include assessments of accuracy, precision, and specificity to ensure accurate identification and quantification of individual isomers. []
Q11: What is known about the environmental fate and potential impact of methyl ionone?
A11: While methyl ionone is a naturally occurring compound found in various plants, its widespread use in commercial products raises concerns about its release into the environment. Further research is needed to fully assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)
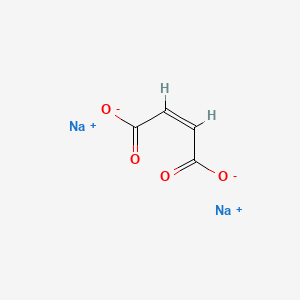
![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
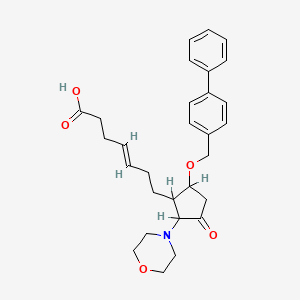


![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
